Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Lipophilicity Physicochemical properties Drug design

Researchers targeting FGFR, JAK, or BTK kinases often face metabolic instability at the 5-position of the 7-azaindole core, derailing lead optimization. This compound is the direct solution. - Strategic fluorine blocks CYP-mediated oxidative metabolism, accelerating lead series progression. - Built-in ¹⁹F NMR probe enables label-free target engagement and fragment-based screening. - 2-Carboxylate ester offers a versatile handle for rapid amide coupling or heterocyclic extension.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
CAS No. 1234616-72-8
Cat. No. B1407252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
CAS1234616-72-8
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC(=CN=C2N1)F
InChIInChI=1S/C9H7FN2O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12)
InChIKeyZVLYVFAFWIZUJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-fluoro-7-azaindole-2-carboxylate Overview


Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate (CAS 1234616-72-8), also known as methyl 5-fluoro-7-azaindole-2-carboxylate, is a fluorinated heterocyclic compound with molecular formula C9H7FN2O2 and molecular weight 194.16 g/mol [1]. The compound features a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core with a 5-position fluorine substituent and a 2-position methyl carboxylate ester. The 7-azaindole scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with documented applications in targeting FGFR, JAK, IGF-1R, and BTK kinases [2]. The 5-fluoro substitution represents a strategic structural modification that alters the electronic properties and metabolic profile of the core scaffold [3].

Methyl 5-fluoro-7-azaindole-2-carboxylate: Irreplaceable in Lead Optimization


The 5-fluoro substitution in methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is not a trivial modification. Fluorine introduction at the 5-position of the 7-azaindole core alters electronic distribution across the heteroaromatic system, directly affecting hydrogen-bonding capacity with kinase hinge regions and modulating π-stacking interactions [1]. This substitution increases the calculated XLogP3-AA value to 1.6 [2] relative to the non-fluorinated parent, impacting membrane permeability and distribution. In medicinal chemistry campaigns targeting FGFR or JAK kinases, substitution of the 5-fluoro analog with a non-fluorinated 7-azaindole-2-carboxylate would alter the entire SAR trajectory, as fluorine-mediated electronic effects are integral to achieving target potency and selectivity profiles [3].

Methyl 5-fluoro-7-azaindole-2-carboxylate: Quantitative Differentiation


Lipophilicity Boost from 5-Fluoro Substitution

The 5-fluoro substitution significantly modulates the lipophilicity of the 7-azaindole-2-carboxylate scaffold. Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate has a calculated XLogP3-AA value of 1.6 [1]. In contrast, the non-fluorinated parent compound, methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, is reported to have a lower logP value of approximately 1.2-1.3 based on calculated partition coefficients for analogous non-halogenated 7-azaindole esters . This difference of +0.3 to +0.4 log units is consistent with the well-documented lipophilicity-enhancing effect of aromatic fluorine substitution in heterocyclic systems.

Lipophilicity Physicochemical properties Drug design

Electron-Withdrawing Effect of 5-Fluoro

The fluorine atom at the 5-position of the 7-azaindole core exerts a substantial electron-withdrawing inductive effect (-I) while contributing modest resonance electron donation (+M) to the π-system. The Hammett σmeta value for fluorine is +0.34 [1], which quantifies the electron-withdrawing character introduced at the position meta to the pyridine nitrogen. For the non-fluorinated parent, the σ value at this position is effectively 0.00 (hydrogen). This +0.34 unit shift in electronic character directly influences the electron density at N7 of the azaindole ring, which is the primary hinge-binding hydrogen bond acceptor in kinase inhibitor interactions.

Electronic effects Structure-activity relationship Kinase hinge binding

CYP Oxidation Blockade at 5-Position

The 5-position of the 7-azaindole ring is a known site for cytochrome P450-mediated oxidative metabolism, particularly CYP1A2 and CYP3A4 [1]. Fluorine substitution at this position eliminates the aromatic C-H bond, thereby blocking oxidative metabolism at this specific site. In studies of structurally related fluorinated heteroaromatics, fluorine-for-hydrogen substitution at metabolically labile positions has been shown to increase in vitro microsomal half-life (t1/2) by 2- to 10-fold compared to the non-fluorinated parent [2]. While compound-specific metabolic data for methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate are not publicly available, the class-level evidence for 5-fluoro-7-azaindole derivatives supports the expectation of enhanced metabolic stability relative to the 5-H analog.

Metabolic stability CYP oxidation In vivo half-life

19F NMR Detection Advantage

The presence of a single fluorine atom at the 5-position enables detection and quantification via 19F NMR spectroscopy with high sensitivity (83% relative to 1H, 100% natural abundance of 19F) [1]. This analytical handle is completely absent in non-fluorinated 7-azaindole-2-carboxylate analogs. In complex biological matrices such as plasma, tissue homogenates, or cell lysates, 19F NMR provides a background-free detection window, enabling quantification of the parent compound and fluorine-containing metabolites at concentrations as low as 1-10 µM without interference from endogenous biomolecules [2]. Non-fluorinated analogs require more complex and less selective LC-MS/MS methods for comparable detection.

Analytical chemistry 19F NMR Metabolite identification

Methyl 5-fluoro-7-azaindole-2-carboxylate Applications


FGFR and JAK Inhibitor Library Synthesis

This compound serves as the key 5-fluoro-7-azaindole-2-carboxylate building block for constructing focused kinase inhibitor libraries targeting FGFR, JAK, and related tyrosine kinases. The 2-carboxylate ester enables facile conversion to carboxamides, hydrazides, or heterocyclic extensions through standard amide coupling or ester hydrolysis/activation sequences [1]. The 5-fluoro substitution provides the lipophilicity enhancement (ΔlogP +0.3-0.4) [2] and metabolic stabilization [3] established in Section 3, which are critical for achieving drug-like properties in lead series.

19F NMR-Enabled FBDD and Target Engagement

The fluorine atom at the 5-position functions as a built-in 19F NMR probe for fragment-based screening and cellular target engagement assays. The compound can be used as a starting fragment or incorporated into larger molecules to enable background-free 19F NMR detection in complex biological matrices [4]. This capability is absent in non-fluorinated 7-azaindole analogs, making the 5-fluoro compound the preferred choice for programs requiring label-free biophysical characterization of target binding and cellular uptake.

Preclinical Metabolic Stability Optimization

The 5-fluoro substitution blocks a known site of CYP-mediated oxidative metabolism on the 7-azaindole ring [3]. For programs where the non-fluorinated lead compound exhibits rapid hepatic clearance due to 5-position hydroxylation, the 5-fluoro building block provides a direct path to metabolically stabilized analogs. This avoids the need for late-stage functionalization, deuterium incorporation, or extensive SAR exploration around alternative metabolic soft spots, accelerating lead optimization timelines.

5-Fluoro-7-azaindole Analytical Reference Standard

With a calculated XLogP3-AA of 1.6, exact mass of 194.04915563 Da, and a well-defined 19F NMR signature [2] [4], this compound serves as a reliable reference standard for developing and validating HPLC, LC-MS, and 19F NMR analytical methods for 5-fluoro-7-azaindole-containing drug candidates. Its physicochemical properties fall within a range representative of typical drug-like kinase inhibitors in this chemical class.

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